molecular formula C11H12BrFO2 B13937169 Ethyl 3-(4-bromo-2-fluorophenyl)propanoate

Ethyl 3-(4-bromo-2-fluorophenyl)propanoate

Cat. No.: B13937169
M. Wt: 275.11 g/mol
InChI Key: NXDOERUCHSGXEC-UHFFFAOYSA-N
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Description

Significance of Aryl Halides as Synthetic Building Blocks

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in organic synthesis. Their utility stems from their ability to participate in a wide array of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity has made them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Strategic Utility of Brominated Aromatic Systems

Among the various aryl halides, brominated aromatic systems hold a special place in synthetic organic chemistry. The carbon-bromine bond, while stable, is sufficiently reactive to undergo a variety of transformations. Bromoarenes are key substrates in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed reactions are foundational in modern organic synthesis, allowing for the efficient construction of complex molecular scaffolds from readily available precursors. The bromine atom can also be readily converted into other functional groups through reactions like lithiation or Grignard reagent formation, further expanding its synthetic versatility. The prevalence of brominated aromatics in the synthesis of pharmaceuticals and other fine chemicals underscores their strategic importance.

Influence of Fluorine Substitution on Aromatic Reactivity and Selectivity

The introduction of fluorine atoms into aromatic rings can have a profound impact on the molecule's physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within an aromatic ring. This electronic perturbation can influence the reactivity and regioselectivity of subsequent chemical reactions. For instance, the strong electron-withdrawing nature of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution. In medicinal chemistry, the incorporation of fluorine is a widely used strategy to enhance a drug's metabolic stability, bioavailability, and binding affinity to its target protein. The small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, with minimal steric hindrance.

Importance of Propanoate Esters in Synthetic Methodologies

Esters are a fundamental functional group in organic chemistry, characterized by a carbonyl group bonded to an alkoxy group. Propanoate esters, specifically those derived from propanoic acid, are valuable intermediates and synthons in a variety of synthetic applications.

Reactivity Profiles of Ester Functionalities

The ester functional group exhibits a rich and diverse reactivity profile. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, leading to reactions such as hydrolysis, transesterification, and amidation. The α-protons (protons on the carbon adjacent to the carbonyl group) are weakly acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) and Claisen condensations. The ability to readily form and react enolates makes esters, including propanoates, crucial components in the synthetic chemist's arsenal (B13267) for constructing complex carbon skeletons.

Role of the Propanoate Chain in Synthetic Design

The three-carbon propanoate chain offers specific advantages in synthetic design. The ethyl group of the ester can be easily removed or modified, while the propanoate backbone provides a flexible linker that can be incorporated into larger molecules. The presence of a three-carbon chain can be strategically important in positioning other functional groups within a molecule to achieve a desired conformation or to interact with a specific biological target. The propanoate moiety can be found in the structure of various natural products and pharmaceuticals, highlighting its significance in molecular design.

Contextualization of Ethyl 3-(4-bromo-2-fluorophenyl)propanoate within Contemporary Organic Chemistry Research

This compound is a molecule that combines the key features of a brominated and fluorinated aromatic ring with an ethyl propanoate side chain. While specific, detailed research findings on this exact compound are not extensively documented in publicly available literature, its structure suggests its primary role as a versatile intermediate in organic synthesis.

The presence of three distinct functional regions—the bromo group, the fluoro-substituted phenyl ring, and the ethyl propanoate moiety—makes it a valuable building block for the synthesis of more complex molecules. The bromine atom can serve as a handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 4-position of the phenyl ring. The fluorine atom at the 2-position influences the electronic properties of the ring and can play a role in directing the regioselectivity of further reactions, in addition to potentially imparting desirable properties in the final target molecule. The ethyl propanoate chain can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or used in further coupling reactions.

Given its structural motifs, this compound is likely utilized in the synthesis of novel pharmaceutical candidates, agrochemicals, or materials where the specific substitution pattern of the aromatic ring is desired. Its role would be that of a carefully designed starting material or intermediate, providing a pre-functionalized aromatic core onto which further complexity can be built. The limited public research specifically detailing this compound suggests it may be a niche but important player in proprietary or early-stage discovery research.

Chemical Compound Information

Compound Name
This compound
Suzuki reaction
Heck reaction
Sonogashira reaction
Grignard reagent
Propanoic acid
Aldol condensation
Claisen condensation
Carboxylic acid
Amide

Interactive Data Table: Properties of this compound

PropertyValue
CAS Number 1057674-14-2
Molecular Formula C₁₁H₁₂BrFO₂
Molecular Weight 275.11 g/mol
Appearance Not available in searched literature
Boiling Point Not available in searched literature
Melting Point Not available in searched literature
Solubility Not available in searched literature
SMILES CCOC(=O)CCc1ccc(Br)c(F)c1
InChI InChI=1S/C11H12BrFO2/c1-2-16-11(15)5-4-8-6-7(12)9(13)3-10(8)14/h3,6H,2,4-5H2,1H3

Overview of Research Trends in Multi-Functionalized Aryl Systems

Multi-functionalized aryl systems, which are aromatic compounds bearing several different substituent groups, are at the heart of modern synthetic chemistry. The strategic placement of diverse functional groups allows for precise control over a molecule's steric and electronic properties, which is crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. Research in this area is driven by the need to create complex molecular architectures with tailored functions.

A significant trend is the increasing incorporation of fluorine atoms into aromatic systems. The unique properties of fluorine—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity. This has made fluorinated aryl compounds highly sought after in drug discovery.

Concurrently, the presence of heavier halogens, such as bromine or iodine, on these fluorinated scaffolds provides essential tools for synthetic chemists. These halogens serve as key points for modification, most commonly through transition-metal-catalyzed cross-coupling reactions. nobelprize.org The differential reactivity of various carbon-halogen bonds (e.g., C-Br vs. C-Cl) can also be exploited for selective, stepwise functionalization of polyhalogenated aromatic compounds.

Emerging Methodologies for C-C and C-Heteroatom Bond Formation Involving Complex Substrates

The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is the cornerstone of organic synthesis. For complex substrates like this compound, which contain multiple functional groups, the challenge lies in achieving high selectivity and functional group tolerance. Modern synthetic chemistry has seen the development of powerful catalytic systems to address this challenge.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions has revolutionized the synthesis of biaryls, vinyl arenes, and other conjugated systems. nobelprize.org For a substrate containing a bromo-fluorophenyl moiety, the carbon-bromine bond is an excellent electrophilic partner in these transformations.

Suzuki Coupling: The reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) is one of the most widely used C-C bond-forming reactions due to its mild conditions and the commercial availability of a vast array of boronic acids. nobelprize.org

Heck Coupling: This reaction forms a substituted alkene by coupling the aryl halide with an alkene in the presence of a base. nobelprize.org

Negishi Coupling: Involving the reaction of an aryl halide with an organozinc reagent, this method is known for its high reactivity and functional group tolerance. nobelprize.org

Buchwald-Hartwig Amination: This is a key method for forming C-N bonds, coupling an aryl halide with an amine. It is a vital tool in the synthesis of pharmaceuticals, many of which are N-aryl compounds.

The choice of ligand for the palladium catalyst is crucial in these reactions, often determining the reaction's scope, efficiency, and tolerance to other functional groups present on the substrate, such as the ester and fluoro groups in the target molecule. nih.gov

Direct C-H Activation/Functionalization: A more recent and powerful strategy in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.orgmt.com This approach avoids the need for pre-functionalization (e.g., creating an aryl halide from an aryl C-H bond), making synthetic routes more atom- and step-economical. rsc.org For an aromatic compound, C-H activation can be directed by a functional group already present on the molecule, leading to regioselective bond formation. researchgate.net While the bromine atom in this compound is the more conventional handle for cross-coupling, the various C-H bonds on the aromatic ring could potentially be targeted for functionalization using these newer methods, offering alternative pathways to complex derivatives.

These advanced methodologies are indispensable for working with highly functionalized and complex substrates, enabling the synthesis of novel compounds that were previously inaccessible.

MethodologyBond FormedKey ReactantsCatalyst SystemGeneral Applicability
Suzuki Coupling C(sp²) - C(sp²)Aryl Halide, Boronic Acid/EsterPalladium/LigandSynthesis of biaryls and conjugated systems. nobelprize.org
Heck Reaction C(sp²) - C(sp²)Aryl Halide, AlkenePalladium/LigandSynthesis of substituted alkenes. nobelprize.org
Buchwald-Hartwig Amination C(sp²) - NAryl Halide, AminePalladium/LigandSynthesis of aryl amines. nih.gov
C-H Activation C - C, C - XArene (C-H), Coupling PartnerTransition Metals (Pd, Rh, Ru)Direct functionalization, increasing step-economy. acs.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-fluorophenyl)propanoate

InChI

InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3,5,7H,2,4,6H2,1H3

InChI Key

NXDOERUCHSGXEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 4 Bromo 2 Fluorophenyl Propanoate

Precursor Synthesis and Halogenation Strategies

The creation of the 4-bromo-2-fluorophenyl moiety is a critical initial phase, requiring careful control of regioselectivity to install the halogen atoms at the desired positions on the phenyl ring.

Synthesis of 4-bromo-2-fluorophenyl Precursors

The synthesis of precursors bearing the 4-bromo-2-fluorophenyl structure often begins with commercially available substituted anilines or benzenes. A common and effective starting material is ortho-fluoroaniline (2-fluoroaniline). guidechem.com The general strategy involves the introduction of a bromine atom at the para-position relative to the fluorine atom, followed by further functionalization if necessary.

One documented approach for a related compound, 4-bromo-2-fluorobiphenyl, involves a sequence of bromination and diazotization reactions starting from o-fluoroaniline. guidechem.comgoogle.com In this type of synthesis, the aniline (B41778) is first brominated. The amino group, being a strong activating group, directs the electrophilic bromine to the ortho and para positions. Steric hindrance from the adjacent fluorine atom can favor bromination at the para position, leading to 2-fluoro-4-bromoaniline. Subsequently, the amino group of 2-fluoro-4-bromoaniline can be converted into a diazonium salt, which can then be subjected to reactions like the Sandmeyer reaction or others to introduce different functionalities or to be removed. 4-Bromo-2-fluoroaniline itself is a key intermediate for various more complex molecules. researchgate.net

Another method involves using bromine as the brominating agent in a solvent like dichloromethane. google.com This approach can be more cost-effective than using reagents like N-bromosuccinimide (NBS). google.com

Regioselective Bromination and Fluorination Protocols

Achieving the specific 1,2,4-substitution pattern on the benzene (B151609) ring requires a deep understanding of electrophilic aromatic substitution and the directing effects of substituents. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov

The fluorine atom in a fluorobenzene (B45895) ring is an ortho-, para-director for subsequent electrophilic substitutions due to the electron-donating resonance effect of its lone pairs, despite its inductive electron-withdrawing nature. Therefore, direct bromination of fluorobenzene would yield a mixture of 2-bromofluorobenzene and 4-bromofluorobenzene. To achieve the desired 4-bromo-2-fluorophenyl structure, the synthetic strategy must be designed to ensure the correct placement of both halogens.

Starting with 2-fluoroaniline, the powerful ortho-, para-directing amino group dominates, directing the incoming electrophile (Br+). The position para to the amino group is favored, yielding 4-bromo-2-fluoroaniline.

Alternatively, if starting with a different precursor, regioselectivity is governed by the combined directing effects of the existing substituents. The development of regioselective electrophilic aromatic brominations is a significant area of research. nih.gov Various brominating agents and catalysts have been developed to enhance selectivity, with N-bromosuccinimide (NBS) being a commonly used reagent for such transformations. nih.govnih.gov Theoretical studies using density functional theory (DFT) have also been employed to understand and predict the regioselectivity in the electrophilic bromination of substituted benzenes. rsc.org

Carbon-Carbon Bond Forming Reactions Leading to the Propanoate Backbone

Once the 4-bromo-2-fluorophenyl precursor, typically an aryl halide like 1,4-dibromo-2-fluorobenzene (B72686) or 4-bromo-2-fluoroiodobenzene, is synthesized, the next crucial step is the formation of a carbon-carbon bond to attach the propanoate side chain.

Ester Enolate Alkylation and Arylation Approaches with Aryl Halides

One of the most powerful methods for forming C-C bonds involves the reaction of enolates with electrophiles. pressbooks.pub Ester enolates, generated by treating an ester with a strong base, are potent nucleophiles. youtube.com However, the direct alkylation of an enolate with an aryl halide via a classical SN2 reaction is generally not feasible because the backside attack required for this mechanism is sterically hindered on an sp²-hybridized carbon of the aromatic ring. pressbooks.publibretexts.org

To overcome this limitation, transition-metal-catalyzed cross-coupling reactions have been developed, which enable the arylation of ester enolates. These methods have become indispensable in modern organic synthesis.

Palladium-catalyzed α-arylation of esters has emerged as a robust and versatile method for forming a bond between an aromatic carbon and the carbon alpha to a carbonyl group. organic-chemistry.orgacs.org This reaction typically involves the coupling of an ester enolate with an aryl halide, such as a 4-bromo-2-fluorophenyl halide, in the presence of a palladium catalyst. nih.govorganic-chemistry.org

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the ester enolate (or reaction with the enolate and base), and finally, reductive elimination to yield the α-aryl ester product and regenerate the Pd(0) catalyst.

Key to the success of these reactions is the use of bulky, electron-rich phosphine (B1218219) ligands, which promote both the oxidative addition and the crucial reductive elimination steps. organic-chemistry.orgresearchgate.net A variety of palladium sources, such as Pd(OAc)₂ and Pd₂(dba)₃, can be used. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed to generate the ester enolate. acs.orgnih.govresearchgate.net These methods allow for the functionalization of a wide range of esters with various aryl bromides and chlorides, often proceeding at room temperature or slightly elevated temperatures with high yields and selectivity for monoarylation. acs.orgnih.govorganic-chemistry.org

Table 1: Examples of Palladium-Catalyzed α-Arylation of Esters

Aryl Halide Ester Catalyst System (Palladium Source / Ligand) Base Temperature Yield (%) Reference
Aryl Bromide General Ester Pd(OAc)₂ or Pd₂(dba)₃ / Bulky o-biphenyl phosphines LiHMDS RT or 80 °C Very Good nih.gov, acs.org
Aryl Bromide tert-Butyl Acetate (B1210297) Pd₂(dba)₃ / P(t-Bu)₃ LiNCy₂ RT High organic-chemistry.org

This table presents generalized conditions and outcomes based on literature findings. Specific results may vary.

Copper-mediated reactions represent another important strategy for the formation of carbon-carbon bonds in cross-coupling reactions. acs.org While historically known for the Ullmann condensation (biaryl synthesis), modern copper catalysis has expanded to a broader range of transformations, including the coupling of aryl halides with various nucleophiles. acs.org

In the context of forming α-aryl esters, copper-catalyzed methods can serve as a practical alternative to palladium-based systems. Research has shown that a copper-catalyzed cross-coupling of readily available aryl bromides with malonates can effectively produce versatile α-aryl-esters. organic-chemistry.org These reactions provide a pathway to the desired propanoate structure, as the resulting malonate derivative can be subsequently hydrolyzed and decarboxylated.

The mechanism of these reactions can differ from palladium catalysis and may involve Cu(I)/Cu(III) catalytic cycles. nih.gov These methods are valued for using a more abundant and less expensive metal catalyst compared to palladium. The development of suitable ligands and reaction conditions continues to broaden the scope and efficiency of copper-mediated C-C bond-forming reactions. acs.org

Alternative Routes via Michael Addition Reactions

The Michael addition, or conjugate addition, presents a powerful method for forming the characteristic propanoate structure. This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). For the synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)propanoate, this typically involves an organometallic reagent derived from 4-bromo-2-fluorobenzene acting as the nucleophile and an acrylate (B77674) ester, such as ethyl acrylate, serving as the acceptor.

A common variant employs an organocuprate reagent, specifically a Gilman cuprate (B13416276), which is known for its high selectivity for 1,4-addition over the competing 1,2-addition to the carbonyl group. The synthesis would proceed in two main steps:

Formation of the Organocuprate: The process begins with the reaction of 1,4-dibromo-2-fluorobenzene with lithium metal to form an organolithium reagent. This intermediate is then treated with a copper(I) salt, such as copper(I) iodide (CuI), to generate the lithium di(4-bromo-2-fluorophenyl)cuprate.

Conjugate Addition: The freshly prepared Gilman cuprate is then reacted with ethyl acrylate at low temperatures. An acidic workup subsequently protonates the resulting enolate to yield the final product, this compound.

The thia-Michael addition is another relevant variant where a thiol acts as the nucleophile, a reaction noted for its efficiency in forming carbon-sulfur bonds. chemrxiv.orgmdpi.com While not directly forming the target carbon skeleton, the principles of Michael addition are central to modern organic synthesis. ijsdr.orgresearchgate.net

Reaction Step Reagents and Conditions Purpose
Organolithium Formation 1,4-dibromo-2-fluorobenzene, Lithium metal, Diethyl etherPreparation of the organolithium intermediate.
Cuprate Formation (4-bromo-2-fluorophenyl)lithium, Copper(I) iodide (CuI)Generation of the Gilman cuprate (Michael donor).
Michael Addition Lithium di(4-bromo-2-fluorophenyl)cuprate, Ethyl acrylate, -78 °C1,4-conjugate addition to form the C-C bond.
Workup Aqueous acid (e.g., NH4Cl solution)Protonation of the enolate intermediate.

Heck Cross-Coupling Strategies with Ethyl Acrylate Derivatives

The Mizoroki-Heck reaction is a highly effective palladium-catalyzed cross-coupling method for creating substituted alkenes from the reaction of an unsaturated halide with an alkene. nih.gov For the synthesis of the target compound, this strategy involves coupling an aryl halide, such as 4-bromo-2-fluoro-iodobenzene or 1,4-dibromo-2-fluorobenzene, with ethyl acrylate. researchgate.netresearchgate.net The reaction typically proceeds to form Ethyl (E)-3-(4-bromo-2-fluorophenyl)acrylate as an intermediate. A subsequent reduction of the carbon-carbon double bond is then required to obtain the final propanoate.

The key steps are:

Oxidative Addition: A Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X).

Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium complex and inserts into the Pd-Ar bond.

β-Hydride Elimination: Elimination of a palladium hydride species forms the C=C double bond of the cinnamate (B1238496) derivative and regenerates a Pd(0) species to continue the catalytic cycle.

Reduction: The resulting acrylate derivative is hydrogenated, often using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, to saturate the double bond and yield the final product.

Reaction conditions are crucial and have been extensively studied. nih.govbeilstein-journals.org The choice of catalyst, ligand, base, and solvent significantly impacts yield and selectivity. ugent.be

Parameter Common Reagents/Conditions Typical Yields
Palladium Catalyst Pd(OAc)2, PdCl2, [(cinnamyl)PdCl]2 organic-chemistry.org80-98%
Ligand Phosphines (e.g., PPh3, P(o-tolyl)3), N-Heterocyclic Carbenes (NHCs)
Base K2CO3, Cs2CO3, Et3N (Triethylamine)
Solvent DMF, NMP, Toluene, Water/DMF mixture nih.gov
Temperature 80-140 °C

Grignard or Organolithium Reagent Mediated Approaches

Similar to the Michael addition, Grignard and organolithium reagents can serve as potent carbon nucleophiles for addition to α,β-unsaturated esters. arkat-usa.org However, due to their high reactivity, these reagents can also add directly to the ester's carbonyl group (1,2-addition). To promote the desired 1,4-conjugate addition, the reaction is almost always mediated by a copper(I) catalyst. rsc.orgorganic-chemistry.org

The synthetic pathway is analogous to the cuprate-based Michael addition:

Reagent Formation: A Grignard reagent, (4-bromo-2-fluorophenyl)magnesium bromide, is prepared from 1,4-dibromo-2-fluorobenzene and magnesium turnings in an ether solvent like THF or diethyl ether. Alternatively, an organolithium reagent can be formed using lithium metal.

Copper-Catalyzed Conjugate Addition: The Grignard or organolithium reagent is added to a mixture of ethyl acrylate and a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe2, CuCN) at low temperature. acs.orgresearchgate.net The copper catalyst facilitates the 1,4-addition, leading to the formation of a magnesium or lithium enolate.

Workup: The reaction is quenched with a proton source, such as aqueous ammonium (B1175870) chloride, to afford this compound.

The use of copper catalysis is critical for achieving high yields and regioselectivity in these additions. organic-chemistry.orgorganic-chemistry.org

Reagent Type Precursor Catalyst Typical Conditions
Grignard Reagent 1,4-dibromo-2-fluorobenzene + MgCuI, CuBr·SMe2THF, -78 °C to 0 °C
Organolithium Reagent 1,4-dibromo-2-fluorobenzene + 2 LiCuCN, CuIDiethyl ether, -78 °C

Esterification Techniques for Propanoic Acid Derivatives

Once the precursor, 3-(4-bromo-2-fluorophenyl)propanoic acid, is synthesized, the final step is its conversion to the corresponding ethyl ester.

Fischer Esterification Variants

Fischer-Speier esterification is the quintessential method for producing esters from carboxylic acids and alcohols under acidic catalysis. masterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the desired ethyl ester, the equilibrium must be shifted towards the products. rsc.org This is typically accomplished by using a large excess of ethanol (B145695), which also serves as the solvent, and/or by removing the water that is formed as a byproduct.

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. masterorganicchemistry.com

Catalyst Typical Conditions Notes
Sulfuric Acid (H2SO4) Concentrated H2SO4 (catalytic amount), excess ethanol, refluxStrong dehydrating agent, highly effective.
p-Toluenesulfonic Acid (TsOH) TsOH (catalytic amount), excess ethanol, refluxSolid catalyst, easier to handle than H2SO4.
Hydrochloric Acid (HCl) Gaseous HCl bubbled through ethanol, or AcCl in ethanolGenerates anhydrous acidic ethanol solution.
Solid Acid Catalysts Zeolites, ion-exchange resinsOffer easier separation and potential for recycling. researchgate.net

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. wikipedia.org This method is useful if, for instance, mthis compound is more readily available than the corresponding carboxylic acid. To synthesize the ethyl ester, the methyl ester would be treated with a large excess of ethanol in the presence of either an acid or a base catalyst. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is very similar to that of Fischer esterification. The reaction is driven to completion by the large excess of ethanol. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification: A strong base, such as sodium ethoxide (NaOEt), is used in catalytic amounts. The ethoxide ion is a potent nucleophile that attacks the ester's carbonyl carbon. This process is generally faster than acid-catalyzed transesterification but requires anhydrous conditions to prevent saponification (hydrolysis) of the ester. masterorganicchemistry.comyoutube.com

Catalysis Type Catalyst Solvent Key Considerations
Acid-Catalyzed H2SO4, HCl, TsOHExcess EthanolEquilibrium reaction; requires large excess of ethanol. masterorganicchemistry.com
Base-Catalyzed NaOEt, KOEtExcess EthanolFaster reaction, but sensitive to water. youtube.com

Catalytic Esterification of Aryl Fluorosulfates

Aryl fluorosulfates have emerged as versatile electrophiles in modern cross-coupling reactions, serving as effective alternatives to aryl halides or triflates. rsc.org A synthetic route to this compound using this chemistry would start from 4-bromo-2-fluorophenol (B1271925).

The process involves two key transformations:

Formation of the Aryl Fluorosulfate (B1228806): 4-bromo-2-fluorophenol is reacted with sulfuryl fluoride (B91410) (SO2F2) in the presence of a base (e.g., triethylamine) to produce 4-bromo-2-fluorophenyl fluorosulfate.

Palladium-Catalyzed Carbonylative Coupling: The resulting aryl fluorosulfate can then be used in a palladium-catalyzed carbonylation reaction to form the ester. One approach is a carbonylative Heck-type reaction where the aryl fluorosulfate reacts with an alkene (like ethylene) under a carbon monoxide (CO) atmosphere in the presence of ethanol. nih.gov Alternatively, recent methods utilize aryl formates as a CO surrogate, simplifying the procedure by avoiding the handling of CO gas. mdpi.comnih.gov This cross-coupling effectively introduces the three-carbon ester chain in a single, highly efficient step. researchgate.net

Catalytic Systems and Ligand Design in the Synthesis of this compound

Transition Metal Catalysis in C-C and C-X Bond Formation (e.g., Ni, Pd, Cu)

Transition metals, particularly palladium, nickel, and copper, are central to the formation of the key C-C bond in the synthesis of this compound. These metals facilitate cross-coupling reactions between an aryl halide (or pseudo-halide) and a suitable coupling partner bearing the three-carbon propanoate chain.

Palladium (Pd)-catalyzed reactions are the most widely employed for this type of transformation. The Heck reaction, for instance, offers a direct approach by coupling 4-bromo-2-fluorobenzene with ethyl acrylate. The 4-bromo-2-fluorophenyl moiety is an electron-deficient system, which can be beneficial for the oxidative addition step in the Heck catalytic cycle. nih.gov The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene (ethyl acrylate), β-hydride elimination, and reductive elimination to regenerate the catalyst.

Another powerful palladium-catalyzed method is the Suzuki coupling. This would involve the reaction of a 4-bromo-2-fluorophenylboronic acid or its ester with a substrate providing the ethyl propanoate chain, such as ethyl 3-bromopropanoate. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. ugr.es

The Sonogashira coupling provides an alternative route, where 4-bromo-2-fluorobenzene is first coupled with a terminal alkyne, such as propargyl alcohol. nih.gov The resulting alkynyl intermediate can then be hydrogenated to the corresponding alkane and subsequently esterified to yield the final product.

Nickel (Ni)-catalyzed couplings have emerged as a more cost-effective alternative to palladium. Nickel catalysts can effectively couple aryl bromides and are particularly useful for reactions involving challenging substrates. acs.org Similar to palladium, nickel can catalyze Heck-type and Suzuki-type reactions.

Copper (Cu)-catalyzed reactions , while historically requiring harsh conditions (Ullmann reaction), have seen significant advancements. Modern copper-catalyzed systems, often in conjunction with palladium, can facilitate Sonogashira couplings and other cross-coupling reactions under milder conditions. nih.gov

A comparative overview of potential catalytic approaches is presented below:

Coupling ReactionAryl SourcePropanoate SourceCatalyst System (Example)Key Advantages
Heck Reaction 4-bromo-2-fluorobenzeneEthyl acrylatePd(OAc)₂, P(t-Bu)₃, Base (e.g., Cs₂CO₃)Atom economy, directness.
Suzuki Coupling 4-bromo-2-fluorophenylboronic acidEthyl 3-bromopropanoatePd(PPh₃)₄, Base (e.g., K₂CO₃)Mild conditions, high functional group tolerance.
Sonogashira Coupling 4-bromo-2-fluorobenzenePropargyl alcohol (followed by reduction & esterification)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Versatility in forming C(sp)-C(sp²) bonds.

Role of Ligands in Directing Reactivity and Selectivity

Ligands play a pivotal role in transition-metal-catalyzed reactions by modulating the steric and electronic properties of the metal center. This, in turn, influences the reactivity, stability, and selectivity of the catalyst.

Phosphine ligands are widely used in palladium-catalyzed cross-coupling reactions. Bulky, electron-rich phosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), are known to promote the oxidative addition of aryl chlorides and bromides and facilitate the reductive elimination step. nih.govnih.gov For the Heck reaction of 4-bromo-2-fluorobenzene with ethyl acrylate, the choice of phosphine ligand can influence the regioselectivity of the alkene insertion. The use of bidentate phosphine ligands like Xantphos can be beneficial in some cross-coupling reactions. chemrxiv.org

N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for cross-coupling reactions. They form strong bonds with the metal center, leading to highly stable and active catalysts. NHCs are often more resistant to high temperatures and oxidative conditions than phosphine ligands. nih.gov For the synthesis of this compound, an NHC-ligated palladium catalyst could offer high turnover numbers and efficiency.

The design of the ligand is crucial for controlling regioselectivity in reactions where multiple outcomes are possible. For instance, in the Heck reaction, the ligand can influence whether the aryl group adds to the α or β position of the acrylate. bohrium.com

The following table summarizes the characteristics of common ligand types for the synthesis of the target compound:

Ligand TypeExamplesKey FeaturesPotential Application
Monodentate Phosphines PPh₃, P(t-Bu)₃, PCy₃Tuneable steric and electronic properties.Heck, Suzuki, Sonogashira reactions.
Bidentate Phosphines dppf, XantphosChelating effect enhances catalyst stability.Suzuki and other cross-coupling reactions.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, form robust catalysts.Heck and Suzuki reactions, particularly with challenging substrates.

Photoredox and Electrochemical Approaches in Aryl Halide Functionalization

In recent years, photoredox and electrochemical methods have gained prominence as powerful tools for the functionalization of aryl halides under mild conditions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. For the synthesis of this compound, a photoredox-catalyzed atom transfer radical addition (ATRA) of 4-bromo-2-fluorobenzene to ethyl acrylate could be a viable strategy. sci-hub.se This approach would involve the generation of a 4-bromo-2-fluorophenyl radical, which would then add to the double bond of ethyl acrylate. A subsequent reduction and protonation would yield the desired product. This method often avoids the need for stoichiometric organometallic reagents and can proceed at room temperature.

Electrochemical synthesis offers a reagent-free method for driving redox reactions. The carboxylation of a 4-bromo-2-fluorostyrene derivative, which could be synthesized via a Heck reaction, is a potential electrochemical route. mdpi.com Alternatively, direct electrochemical carboxylation of the aryl halide followed by esterification could be explored. Electrochemical methods provide a high degree of control over the reaction potential, which can lead to high selectivity.

These modern approaches offer greener and more sustainable alternatives to traditional cross-coupling methods.

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Ethyl 3 4 Bromo 2 Fluorophenyl Propanoate

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. In the context of Ethyl 3-(4-bromo-2-fluorophenyl)propanoate, GC-MS serves as a definitive tool for assessing its purity and identifying any volatile impurities, such as residual solvents or by-products from synthesis.

The sample, once vaporized, is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. For this compound, a non-polar or medium-polarity column is typically effective. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern is a unique "fingerprint" that allows for unambiguous identification. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, 79Br and 81Br, which are in an approximate 1:1 ratio.

A typical GC-MS analysis would provide a chromatogram where the primary peak corresponds to the target compound. The integration of this peak area relative to the total area of all peaks provides a quantitative measure of purity.

Table 1: Representative GC-MS Data for Purity Analysis

Peak No. Retention Time (min) Compound Identity Area (%)
1 4.85 Diethyl ether (solvent) 0.05
2 12.62 This compound 99.85

Advanced Untargeted Identification Methods for Organobromine Compounds

While GC-MS is excellent for targeted analysis, complex samples may contain unknown organobromine compounds. Advanced untargeted screening methods have been developed to identify such novel substances without relying on pre-existing standards. nih.gov One such powerful technique is based on ultrahigh-resolution mass spectrometry (UHRMS), like a Q Exactive instrument, coupled with a data-independent precursor isolation and characteristic fragment (DIPIC-Frag) procedure. semanticscholar.orgacs.org

This method allows for the systematic identification of naturally occurring and synthetic organobromine compounds. nih.gov The UHRMS provides highly accurate mass measurements, enabling the determination of elemental formulas. researchgate.net A chemometric strategy that combines chromatographic profiles, isotopic patterns (especially the distinctive Br signature), and fragmentation data is used to identify precursor ions and their corresponding chemical formulas from the complex dataset. acs.org Although often applied to environmental samples, this methodology is fully applicable in a synthetic context to identify unexpected by-products or degradation products related to this compound. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group. Other significant absorptions would include C-O stretches, aromatic C=C stretches, and vibrations associated with the C-F and C-Br bonds.

Table 2: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Functional Group Intensity
~3000-2850 C-H Alkyl Medium-Weak
~1735 C=O Ester Strong
~1600, ~1475 C=C Aromatic Ring Medium-Weak
~1250-1050 C-O Ester Strong
~1200 C-F Aryl Fluoride (B91410) Strong

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry and offers insights into intermolecular interactions that govern the crystal packing. mdpi.com

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be resolved. mdpi.com The analysis reveals detailed information, including bond lengths, bond angles, and torsional angles. Furthermore, it can elucidate non-covalent interactions, such as hydrogen bonding or π–π stacking, that define the supramolecular architecture. mdpi.com

While specific crystallographic data for this compound is not widely published, a successful analysis would yield a dataset similar to the representative example below.

Table 3: Representative Crystallographic Data Parameters

Parameter Value
Empirical Formula C₁₁H₁₂BrFO₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 5.4 Å, c = 20.3 Å, β = 95.5°
Volume 1100 ų
Z (Molecules per unit cell) 4

Chromatographic Methods for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the analytical assessment of their purity.

Following a chemical synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and by-products. Flash column chromatography is a common and efficient method for purification. rsc.org For this compound, a glass column is packed with a solid stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto the top of the column, and a solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is passed through the column. doi.org Compounds separate based on their differential adsorption to the silica and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used for separating, identifying, and quantifying components in a mixture. pensoft.net It is widely used for final purity assessment of compounds like this compound. A common mode is reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. pensoft.net

A small amount of the sample is injected into the HPLC system, and the components are separated based on their hydrophobicity. A detector, typically a UV-Vis detector set to a wavelength where the aromatic ring absorbs, measures the concentration of the compound as it elutes from the column. The result is a chromatogram where the area of the peak corresponding to the compound is proportional to its concentration, allowing for precise purity determination (e.g., ≥97%). chemimpex.com

Table 4: Typical RP-HPLC Method Parameters

Parameter Condition
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds, making it an indispensable tool in the characterization of this compound. This method is particularly adept at separating and quantifying residual solvents, unreacted starting materials, and volatile by-products that may be present in the final product. The high resolution and sensitivity of GC allow for the detection of trace-level impurities, ensuring the compound meets stringent purity requirements for its intended applications.

The principle of GC analysis involves vaporizing the sample and injecting it into a chromatographic column. An inert carrier gas, typically helium or nitrogen, facilitates the movement of the analyte through the column. The separation of components is achieved based on their differential partitioning between the stationary phase, a microscopic layer of liquid or polymer on an inert solid support inside the column, and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times.

In a typical GC analysis of this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be employed. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. The oven temperature is programmed to increase gradually, which allows for the efficient separation of compounds with a range of boiling points.

A hypothetical GC analysis of a synthesized batch of this compound might reveal the presence of the main compound along with minor peaks corresponding to volatile impurities. The identification of these impurities can be accomplished by comparing their retention times with those of known standards or by using a GC coupled with a mass spectrometer (GC-MS) for definitive structural elucidation. jmaterenvironsci.comresearchgate.net The area of each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for quantitative analysis of the purity.

Below is an interactive data table representing hypothetical results from a GC analysis of an this compound sample.

Table 1: Hypothetical Gas Chromatography Data for Volatile Purity Analysis of this compound

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
13.45Diethyl ether (solvent)0.08
25.12Ethanol (B145695) (solvent)0.15
310.284-Bromo-2-fluorotoluene (starting material)0.25
415.89This compound99.50
516.54Isomeric by-product0.02

The data in this table is illustrative and represents a high-purity sample. The retention times are dependent on the specific GC conditions used, including the column type, temperature program, and carrier gas flow rate. nih.gov The low percentages of impurities indicate a successful synthesis and purification process. Such detailed analysis is critical for quality control and to ensure the consistency and reliability of the compound in research and development.

Theoretical and Computational Studies on Ethyl 3 4 Bromo 2 Fluorophenyl Propanoate

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. In the context of Ethyl 3-(4-bromo-2-fluorophenyl)propanoate, DFT calculations, particularly at the B3LYP/6-311G++(d,p) level of theory, can elucidate the molecule's geometric and electronic properties. nih.gov These calculations help in understanding the distribution of electron density and predicting molecular properties that are in good agreement with experimental results for similar compounds. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua For aromatic compounds containing halogen substituents, the electronic properties are significantly influenced by these groups. In the case of this compound, the HOMO is likely distributed over the bromofluorophenyl ring, while the LUMO may be centered on the ester functional group and the aromatic ring. DFT calculations on analogous compounds have shown that the HOMO-LUMO energy gap can indicate suitability for applications in optoelectronics. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) (Illustrative) Description
HOMO -6.5 Highest energy orbital containing electrons; indicates electron-donating ability.
LUMO -2.4 Lowest energy orbital without electrons; indicates electron-accepting ability.
Energy Gap (ΔE) 4.1 Difference between LUMO and HOMO energies; relates to molecular stability and reactivity.

Note: The values presented are illustrative based on similar compounds and serve to explain the concepts of FMO theory.

Electrostatic Potential Surface (EPS) maps, also known as Molecular Electrostatic Potential (MEP) maps, are valuable tools for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate the electrostatic potential on the electron density surface, allowing for the identification of electron-rich and electron-poor regions. wolfram.com The color-coding on an EPS map typically ranges from red (most negative potential, electron-rich, nucleophilic sites) to blue (most positive potential, electron-poor, electrophilic sites), with green representing neutral regions. walisongo.ac.id

For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons. The fluorine and bromine atoms would also contribute to regions of negative potential. These areas are prone to attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the ethyl group and the aromatic ring. The area around the carbonyl carbon of the ester would also exhibit a degree of positive potential, making it an electrophilic site susceptible to nucleophilic attack. youtube.com

This visualization of charge distribution is crucial for predicting intermolecular interactions and the sites of chemical reactions. scispace.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations, and they often have different potential energies.

The structure of this compound features several rotatable single bonds, including those in the ethyl group, the propanoate chain, and the bond connecting the phenyl ring to the alkyl chain. The rotation around these bonds is not entirely free but is hindered by energy barriers.

Ester Group: The C-O single bond of the ethyl ester group has a rotational barrier. The most stable conformation is typically the one where the alkyl group is positioned away from the carbonyl group to minimize steric hindrance.

Alkyl Chain: The C-C single bonds within the propanoate chain also exhibit rotational barriers. The relative energies of the different conformations (e.g., staggered vs. eclipsed) can be understood using Newman projections. Staggered conformations, where the substituents on adjacent carbon atoms are as far apart as possible, are generally lower in energy than eclipsed conformations, where they are aligned. youtube.com The anti-conformation is often the most stable, while gauche interactions introduce some steric strain. youtube.com

While this compound itself is not chiral, related compounds with substitutions on the propanoate chain can contain stereocenters. For instance, if a substituent were present at the second carbon of the propanoate chain (the alpha-carbon), the molecule would be chiral. In such cases, the synthesis could lead to a mixture of enantiomers or diastereomers.

The assessment of diastereomeric purity is critical in pharmaceutical and materials science, as different stereoisomers can have vastly different biological activities or physical properties. Techniques such as chiral chromatography (e.g., HPLC with a chiral stationary phase) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to determine the ratio of different stereoisomers in a sample.

Mechanistic Investigations of Reaction Pathways

The synthesis of this compound can be approached through several synthetic routes. A plausible pathway involves the esterification of 3-(4-bromo-2-fluorophenyl)propanoic acid. The acid itself can be synthesized from 4-bromo-2-fluoroaniline.

A potential synthetic sequence could be:

Diazotization of 4-bromo-2-fluoroaniline: The starting aniline (B41778) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Sandmeyer-type Reaction: The diazonium salt is then reacted with acrylic acid or an acrylate (B77674) derivative in the presence of a copper catalyst. This reaction forms the carbon-carbon bond, attaching the propanoate side chain to the aromatic ring.

Esterification: The resulting 3-(4-bromo-2-fluorophenyl)propanoic acid is then esterified by reacting it with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid) to yield the final product, this compound.

Alternative synthetic strategies might involve Wittig-type reactions or cross-coupling reactions to construct the carbon skeleton, followed by reduction and esterification steps. lookchem.comresearchgate.net

Transition State Characterization in Synthetic Reactions

The synthesis of this compound can be envisioned through several routes, with palladium-catalyzed cross-coupling reactions being a prominent and well-studied method for forming the crucial aryl-alkyl C-C bond. nih.govmdpi.com Density Functional Theory (DFT) is a common computational method used to characterize the transition states in such catalytic cycles. researchgate.netnih.gov

A plausible synthetic route is the Heck-type coupling of ethyl acrylate with 1-bromo-4-iodo-2-fluorobenzene or a related Suzuki coupling. Computational studies of these reaction mechanisms would involve locating the transition state structures for the key steps: oxidative addition, migratory insertion, and reductive elimination. nih.govnih.gov The characterization of these transition states involves calculating their geometries and activation energies, which are crucial for understanding the reaction kinetics and potential side reactions.

For a hypothetical palladium-catalyzed synthesis of this compound, the calculated activation energies for the turnover-limiting step, often oxidative addition or reductive elimination, would be of primary interest. nih.gov These calculations would reveal the energy barriers that the reactants must overcome, thus providing a theoretical basis for optimizing reaction conditions like temperature and catalyst choice.

Table 1: Hypothetical Transition State Geometries and Activation Energies for a Key Synthetic Step

ParameterOxidative Addition TSMigratory Insertion TSReductive Elimination TS
Key Bond Distances (Å)
Pd-C (aryl)2.252.102.50
Pd-Br2.60--
C-C (forming)-2.201.80
Imaginary Frequency (cm⁻¹) -350-250-400
Activation Energy (kcal/mol) 20-2510-1525-30

Note: This data is hypothetical and based on typical values for palladium-catalyzed cross-coupling reactions found in the literature. The actual values for the synthesis of this compound would require specific DFT calculations.

Elucidation of Catalyst-Substrate Interactions

Understanding the interactions between the catalyst and the substrates is fundamental to designing more efficient and selective catalytic systems. nih.gov Computational chemistry can model the non-covalent interactions, such as π-stacking and steric hindrance, between the catalyst's ligands and the phenyl ring of the substrate. nih.gov

In the context of a palladium-catalyzed synthesis, DFT calculations can be employed to determine the binding energies of the aryl halide and the propanoate precursor to the metal center. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate the nature of the electron donation and back-donation between the catalyst and the substrate, which dictates the stability of the catalytic intermediates. rsc.org For instance, the electron-withdrawing nature of the fluorine atom and the steric bulk of the bromine atom on the phenyl ring would significantly influence how the substrate docks into the catalyst's active site.

Table 2: Calculated Interaction Energies for Catalyst-Substrate Complexes

ComplexInteraction TypeBinding Energy (kcal/mol)Key Interacting Orbitals
Pd(0)L₂ - Aryl Halideπ-complexation-10 to -15Pd(d) -> π*(aryl)
Pd(II) Intermediateσ-bond-25 to -35C(sp²) -> Pd(d)

Note: This data is illustrative and based on computational studies of similar palladium-catalyzed reactions. L represents a generic phosphine (B1218219) ligand.

Solvent Effects on Reactivity and Selectivity

The choice of solvent can have a profound impact on the rate and selectivity of a chemical reaction. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the energies of reactants, intermediates, transition states, and products. ekb.eg These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies.

For the synthesis of this compound, the polarity of the solvent could influence the stability of charged intermediates in the catalytic cycle. For instance, a more polar solvent might stabilize a more polar transition state, thereby accelerating the reaction rate. Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific hydrogen bonding or other direct interactions between the solvent and the reacting species, which can be crucial for selectivity. rsc.org

Table 3: Predicted Relative Reaction Rates in Different Solvents

SolventDielectric Constant (ε)Predicted Relative RateRationale
Toluene2.41.0Low polarity, favors neutral species.
Tetrahydrofuran (B95107) (THF)7.61.5Moderate polarity, can stabilize polar intermediates.
Acetonitrile37.52.5High polarity, significantly stabilizes polar transition states.

Note: The predicted relative rates are hypothetical and intended to illustrate the potential impact of solvent polarity on a reaction with a polar transition state.

Prediction of Spectroscopic Signatures

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. nih.govethz.ch Methods like DFT, often paired with appropriate basis sets, can provide accurate predictions of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. rsc.orgrdd.edu.iqresearchgate.net

For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. rsc.orgnih.gov The calculated chemical shifts would be influenced by the electronic environment of each nucleus, which is determined by the molecule's geometry and the electron-donating or -withdrawing nature of its functional groups. Similarly, the calculation of vibrational frequencies can generate a theoretical IR spectrum, where the positions and intensities of the absorption bands correspond to the molecule's vibrational modes. rdd.edu.iqresearchgate.net This can be particularly useful for identifying characteristic peaks, such as the C=O stretch of the ester group and the C-Br and C-F stretches.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) and IR Frequencies (cm⁻¹) for this compound

¹H NMR Predicted δ (ppm) ¹³C NMR Predicted δ (ppm) IR Spectroscopy Predicted ν (cm⁻¹)
CH₃ (ethyl)1.25CH₃ (ethyl)14.2C=O Stretch (ester)1735
CH₂ (ethyl)4.15CH₂ (ethyl)60.8C-O Stretch (ester)1180
CH₂ (propanoate)2.70CH₂ (propanoate)35.5Aromatic C=C Stretch1580, 1480
CH₂ (benzylic)3.00CH₂ (benzylic)30.1C-F Stretch1250
Aromatic CH7.10 - 7.50Aromatic C115 - 140C-Br Stretch680
C=O (ester)172.5
C-Br120.1
C-F160.5 (d, J≈250 Hz)

Note: These are hypothetical predicted values based on standard functional group regions and data from similar molecules. ucalgary.carsc.org The prediction for the C-F carbon includes a typical large one-bond coupling constant (J).

Reactivity and Derivatization Pathways of Ethyl 3 4 Bromo 2 Fluorophenyl Propanoate

Transformations at the Aryl Bromine Position

The bromine atom attached to the aromatic ring is a primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the palladium-catalyzed reaction of an aryl halide with an organoboron compound. Ethyl 3-(4-bromo-2-fluorophenyl)propanoate is a suitable substrate for such transformations, where the carbon-bromine bond is selectively activated by a palladium catalyst to couple with a variety of arylboronic acids or their derivatives.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature is crucial for achieving high yields. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates, while solvent systems often consist of toluene, dioxane, or aqueous mixtures. yonedalabs.com The presence of the ortho-fluorine atom can influence the reactivity of the aryl bromide, but generally, these couplings proceed efficiently.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromo-2-fluorophenyl Derivatives

Aryl Boronic Acid Catalyst Base Solvent Temperature (°C) Yield (%) Reference
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Ethanol (B145695)/Water 80 >95 rsc.orgrsc.org
4-Vinylphenylboronic acid G-COOH-Pd-10 Na₂CO₃ Water 110 98 ugr.es
4-Carboxyphenylboronic acid Ad-L-PdCl₂⊂dmβ-CD pH 11 Water/Methanol Room Temp 92 rsc.org

This table presents data for structurally similar compounds to illustrate typical reaction conditions and outcomes.

Negishi and Stille Coupling Applications

Negishi Coupling: The Negishi coupling provides another powerful method for C-C bond formation by coupling an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. This compound can serve as the aryl bromide component in this reaction, reacting with various organozinc reagents to introduce a wide range of substituents at the 4-position of the phenyl ring. Palladium catalysts are generally preferred for their higher yields and functional group tolerance. wikipedia.org

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This method is valued for the stability of the organostannane reagents to air and moisture. wikipedia.org this compound can be effectively coupled with aryl-, alkenyl-, or alkynylstannanes. A common side reaction in Stille couplings is the homocoupling of the organostannane reagent. wikipedia.org

Table 2: General Conditions for Negishi and Stille Couplings of Aryl Bromides

Coupling Reaction Typical Catalyst Coupling Partner Typical Solvent Key Features
Negishi Pd(PPh₃)₄ or Ni(acac)₂ Organozinc Halides THF, DMF High functional group tolerance

C-Br Bond Activation and Subsequent Functionalization

Beyond cross-coupling reactions, the carbon-bromine bond of this compound can be activated for other functionalizations. For instance, related compounds like 4-bromo-2-fluorobenzaldehyde (B134337) have been used in the preparation of various derivatives. These include the synthesis of 2-functionalized aromatic monoaldehydes through reactions with secondary amines and phenols, and the formation of fluorostilbenes. chemicalbook.com Such transformations indicate that the C-Br bond can be selectively targeted in the presence of other functional groups, including the ester and the fluoro group on the same aromatic ring. Palladium-catalyzed acetylation of aryl bromides, for example, can proceed in the presence of ester functionalities. orgsyn.org

Nucleophilic Aromatic Substitution (SNAr) Strategies (Limited Scope due to Fluorine Ortho to Bromine)

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For an SNAr reaction to occur readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub

In the case of this compound, the phenyl ring is substituted with a bromine atom, a fluorine atom, and an ethylpropanoate group. The ethylpropanoate group is weakly deactivating, and the halogens are also deactivating. The absence of strong electron-withdrawing groups, such as a nitro group, ortho or para to the bromine atom, makes this substrate generally unreactive towards traditional SNAr reactions. The ortho-fluorine atom, while being a good leaving group in principle for SNAr, is not in a position to be displaced by a nucleophile attacking the carbon bearing the bromine. Conversely, if considering the bromine as the leaving group, the ortho-fluorine does not provide sufficient activation for the reaction to proceed under standard SNAr conditions. Therefore, the scope of SNAr strategies for functionalizing this molecule at the bromine position is significantly limited.

Reactions Involving the Ester Functionality

The ethyl propanoate group provides a secondary site for chemical modification, primarily through reactions that target the ester linkage.

Hydrolysis to the Corresponding Carboxylic Acid

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-(4-bromo-2-fluorophenyl)propanoic acid. This transformation can be achieved under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is irreversible and generally proceeds to completion, yielding the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Acid-catalyzed hydrolysis involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is reversible, and an excess of water is used to drive the equilibrium towards the products.

Enzymatic hydrolysis, using hydrolases such as lipases, can also be employed for this transformation, often offering high selectivity and mild reaction conditions. rsc.org

Table 3: General Conditions for Ester Hydrolysis

Hydrolysis Type Reagents Key Features
Basic (Saponification) NaOH or KOH in Water/Alcohol Irreversible, proceeds to completion
Acid-Catalyzed H₂O, H₂SO₄ or HCl Reversible, requires excess water

Amidation and Reduction to Alcohols or Aldehydes

The ester moiety of this compound is a versatile functional group that can be readily converted into amides, alcohols, and aldehydes, thereby providing access to a diverse range of derivatives.

The amidation of this compound can be achieved through direct aminolysis with a primary or secondary amine. This reaction typically requires elevated temperatures or catalytic activation to proceed at a practical rate. The general transformation involves the nucleophilic acyl substitution at the ester carbonyl by the amine, leading to the formation of the corresponding N-substituted 3-(4-bromo-2-fluorophenyl)propanamide (B1521026) and ethanol as a byproduct. For less reactive amines, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then coupled with the amine using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Reduction of the ester to a primary alcohol, 3-(4-bromo-2-fluorophenyl)propan-1-ol, is effectively carried out using strong reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation, capable of completely reducing the ester to the corresponding alcohol. digitellinc.comlookchem.comorganic-chemistry.org The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

For the partial reduction of the ester to the corresponding aldehyde, 3-(4-bromo-2-fluorophenyl)propanal, more sterically hindered and less reactive reducing agents are required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this conversion. wikipedia.orgnih.govresearchgate.netorganic-chemistry.orgnih.gov Careful control of the reaction stoichiometry (one equivalent of DIBAL-H) and temperature, typically at -78 °C, is crucial to prevent over-reduction to the primary alcohol. nih.govresearchgate.net

Table 1: Summary of Amidation and Reduction Reactions

Reaction Reagents and Conditions Product
Amidation R¹R²NH, heat or coupling agents (DCC, EDC) N,N-R¹,R²-3-(4-bromo-2-fluorophenyl)propanamide

Derivatization for Analytical Purposes (e.g., with Chloroformates or Propiolates)

For analytical applications, particularly in gas chromatography-mass spectrometry (GC-MS), the volatility and thermal stability of analytes are critical. While this compound itself is amenable to GC-MS analysis, its hydrolysis product, 3-(4-bromo-2-fluorophenyl)propanoic acid, or other polar metabolites, would require derivatization to enhance their volatility and improve chromatographic performance.

Derivatization with Chloroformates , such as ethyl chloroformate, is a widely used technique for the analysis of polar compounds containing active hydrogens, like carboxylic acids. In a typical procedure, the carboxylic acid is treated with a chloroformate in the presence of a base (e.g., pyridine) and an alcohol. This process converts the non-volatile carboxylic acid into a more volatile ester derivative, which is suitable for GC-MS analysis. This method is valued for its rapid and efficient conversions.

Derivatization with Propiolates , like ethyl propiolate, can also be employed, particularly for compounds containing thiol groups. While not directly applicable to the parent ester, if the molecule were functionalized to include a thiol, ethyl propiolate would serve as an effective derivatizing agent for subsequent analysis.

These derivatization techniques are essential for the quantitative analysis of related compounds in various matrices, allowing for sensitive detection and accurate quantification. monash.eduacs.orgrsc.orgacs.orgsemanticscholar.org

Transformations at the Propanoate Alkyl Chain

The propanoate alkyl chain of this compound offers sites for further functionalization, particularly at the α-carbon.

α-Alkylation and α-Arylation Reactions

The α-carbon of the propanoate moiety can be functionalized through deprotonation to form an enolate, which can then act as a nucleophile.

α-Alkylation can be achieved by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to generate the corresponding lithium enolate. lookchem.comillinois.edu This enolate can then be reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce an alkyl group at the α-position. The use of a bulky base like LDA favors the formation of the kinetic enolate. lookchem.comillinois.edu

α-Arylation of the ester can be accomplished using palladium-catalyzed cross-coupling reactions. nih.govacs.orgyoutube.comwikipedia.org This typically involves the reaction of the ester enolate (often generated with a base like lithium bis(trimethylsilyl)amide, LiHMDS) with an aryl bromide or iodide in the presence of a palladium catalyst and a suitable phosphine ligand. nih.govacs.org This methodology allows for the formation of a carbon-carbon bond between the α-carbon of the ester and an aromatic ring.

Table 2: α-Functionalization Reactions

Reaction Reagents and Conditions Product

Electrophilic and Nucleophilic Substitutions on the Methylene (B1212753) Groups

While the α-position is the most common site for substitution on the propanoate chain due to the acidity of the α-protons, other transformations are theoretically possible.

Electrophilic substitutions on the methylene groups are generally difficult due to the electron-withdrawing nature of the adjacent ester and phenyl groups, which deactivates the alkyl chain towards electrophilic attack. Under forcing conditions or with highly reactive electrophiles, complex mixtures might be expected.

Nucleophilic substitutions on the methylene groups are also not straightforward. The β-position is not activated for standard nucleophilic substitution. However, under certain conditions, such as elimination-addition sequences or radical processes, functionalization at the β-position could be envisioned, though such reactions are not common for this type of substrate.

Cascade Reactions and Annulation Strategies

The structure of this compound is well-suited for intramolecular cyclization reactions, leading to the formation of new ring systems. A prominent example is the intramolecular Friedel-Crafts acylation to form a tetralone. digitellinc.comorganic-chemistry.orgsemanticscholar.orgorgsyn.orgresearchgate.netmasterorganicchemistry.comnih.govresearchgate.net

This annulation strategy typically involves the initial hydrolysis of the ethyl ester to the free carboxylic acid, 3-(4-bromo-2-fluorophenyl)propanoic acid. The carboxylic acid can then be converted to the more reactive acid chloride, for instance, with thionyl chloride or oxalyl chloride. In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), an intramolecular electrophilic aromatic substitution occurs, where the acylium ion attacks the electron-rich phenyl ring to form a new six-membered ring. The cyclization is expected to occur ortho to the activating alkyl chain and meta to the deactivating fluorine atom, leading to the formation of a substituted tetralone. Strong protic acids like polyphosphoric acid (PPA) can also be used to promote this cyclization directly from the carboxylic acid. masterorganicchemistry.comnih.govmdpi.com

Other potential cascade reactions could involve the aryl bromide moiety. For instance, a tandem Heck reaction-cyclization could be envisioned. organic-chemistry.orgrsc.orgacs.orgwikipedia.orgresearchgate.net In such a sequence, the aryl bromide would first undergo a palladium-catalyzed Heck coupling with a suitably functionalized alkene, followed by an intramolecular cyclization of the newly introduced chain onto another part of the molecule.

Chemoselectivity in Multi-Functionalized Systems

This compound possesses three main reactive sites: the ester carbonyl, the aromatic C-Br bond, and the C-F bond, in addition to the activatable α-protons. The ability to selectively transform one functional group in the presence of others is a key aspect of its synthetic utility.

Reduction: As discussed previously, chemoselectivity can be achieved in the reduction of the ester group. Strong, non-selective reagents like LiAlH4 will reduce the ester, but may also potentially affect the aryl halide bonds under certain conditions. In contrast, the use of milder or more specific reducing agents allows for selective transformations. For example, DIBAL-H at low temperatures will selectively reduce the ester to an aldehyde without affecting the aryl bromide. nih.govresearchgate.net Conversely, certain catalytic systems, such as sodium borohydride (B1222165) with cuprous chloride, have been shown to selectively reduce aryl halides in the presence of an ester. lookchem.comlookchem.combeilstein-journals.org

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. researchgate.netnih.govresearchgate.netresearchgate.netnsf.govresearchgate.netnih.gov This difference in reactivity allows for selective functionalization at the bromine-substituted position while leaving the fluorine atom intact. The general reactivity trend for aryl halides in oxidative addition to Palladium(0) is C-I > C-Br > C-OTf > C-Cl >> C-F. nih.govnih.gov This predictable chemoselectivity is a cornerstone of modern synthetic strategy, enabling the stepwise elaboration of polyhalogenated aromatic compounds.

Ortho-Lithiation: The fluorine atom can act as a directed metalation group. In the presence of a strong lithium amide base, deprotonation may occur selectively at the position ortho to the fluorine (the C-3 position), providing a nucleophilic site for reaction with electrophiles, while the C-Br bond remains intact under these conditions. epfl.chrsc.orgresearchgate.netuwindsor.ca This provides an alternative strategy for functionalizing the aromatic ring that is complementary to cross-coupling reactions.

Role of Ethyl 3 4 Bromo 2 Fluorophenyl Propanoate in Advanced Organic Building Block Synthesis

Precursor for Complex Polyfunctionalized Aromatic Systems

The halogenated and fluorinated phenyl ring of Ethyl 3-(4-bromo-2-fluorophenyl)propanoate makes it an ideal precursor for the synthesis of complex polyfunctionalized aromatic systems. The bromine atom, in particular, is a key functional group for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromine atom can readily participate in Suzuki-Miyaura coupling reactions with a wide range of boronic acids or esters. This allows for the introduction of new aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring. Similarly, Heck-Mizoroki reactions can be employed to couple the aryl bromide with alkenes, leading to the formation of substituted styrenes and other vinylated aromatic compounds. The Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a variety of aniline (B41778) derivatives.

These cross-coupling reactions, summarized in the table below, demonstrate the utility of this compound as a scaffold for building highly substituted aromatic structures. The fluorine atom on the ring can also influence the reactivity of the molecule and the properties of the final products.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Reaction Name Coupling Partner Bond Formed Typical Catalyst/Ligand System
Suzuki-Miyaura Coupling Boronic acids/esters C-C Pd(PPh₃)₄, Pd(OAc)₂/SPhos
Heck-Mizoroki Reaction Alkenes C-C Pd(OAc)₂, PdCl₂(PPh₃)₂

Scaffold for Heterocyclic Compound Construction (e.g., Pyrazoles, Imidazoles, Quinolines)

The structural motifs within this compound lend themselves to the construction of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Pyrazoles: The propanoate moiety can be transformed into a 1,3-dicarbonyl compound, a key precursor for pyrazole (B372694) synthesis. For example, a Claisen condensation with a suitable ester, followed by cyclization with hydrazine (B178648) or its derivatives, would yield a pyrazole ring attached to the 3-(4-bromo-2-fluorophenyl)propyl side chain. The general approach involves the reaction of a β-dicarbonyl compound with a hydrazine, a well-established method for pyrazole formation. researchgate.net

Imidazoles: While less direct, the synthesis of imidazoles can be envisioned. For instance, the propanoate side chain could be converted to an α-haloketone. This intermediate could then react with an amidine in a classic imidazole (B134444) synthesis.

Quinolines: The aromatic portion of the molecule can serve as a building block for quinoline (B57606) synthesis. For instance, the corresponding aniline derivative, obtained via a Buchwald-Hartwig amination of the bromo-substituted precursor, could undergo a Skraup or Doebner-von Miller reaction. In these reactions, the aniline is treated with glycerol (B35011) (in the Skraup synthesis) or α,β-unsaturated carbonyl compounds (in the Doebner-von Miller reaction) in the presence of a strong acid and an oxidizing agent to form the quinoline ring system. nih.govresearchgate.netnih.gov

Intermediate in the Preparation of Substituted Propanoic Acid Derivatives

This compound is a direct precursor to a variety of substituted propanoic acid derivatives. The ester functionality can be readily hydrolyzed under acidic or basic conditions to yield 3-(4-bromo-2-fluorophenyl)propanoic acid. mdpi.com This carboxylic acid is a valuable intermediate in its own right, allowing for the synthesis of amides, acid chlorides, and other carboxylic acid derivatives through standard organic transformations.

Furthermore, the bromine atom on the aromatic ring can be replaced through nucleophilic aromatic substitution or various cross-coupling reactions prior to or after the modification of the propanoate side chain, leading to a wide array of di- and tri-substituted propanoic acid derivatives.

Table 2: Transformations of the Propanoate Moiety

Reaction Reagents Product
Hydrolysis H₃O⁺ or OH⁻ 3-(4-bromo-2-fluorophenyl)propanoic acid
Amidation Amine, coupling agent N-substituted 3-(4-bromo-2-fluorophenyl)propanamide (B1521026)

Contribution to the Synthesis of Chiral Molecules and Enantioselective Pathways

The propanoate backbone of this compound offers opportunities for the introduction of chirality. The α-carbon to the carbonyl group can be functionalized enantioselectively. For instance, deprotonation with a suitable base followed by reaction with an electrophile in the presence of a chiral ligand or auxiliary can lead to the formation of a new stereocenter.

Alternatively, the corresponding carboxylic acid can be resolved into its enantiomers using chiral resolving agents or through chiral chromatography. nih.govnih.gov These enantiomerically pure building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry plays a crucial role in their function. Asymmetric hydrogenation of an α,β-unsaturated precursor to this compound would be another viable route to access enantiomerically enriched material.

Applications in Materials Chemistry Precursor Synthesis (Non-Polymer Properties)

The unique combination of a halogenated aromatic ring and a flexible propanoate side chain makes this compound an interesting candidate as a precursor for functional materials with specific non-polymeric properties.

Liquid Crystals: The rigid aromatic core and the flexible side chain are characteristic features of molecules that can exhibit liquid crystalline properties. researchgate.netiosrjournals.org By modifying the structure, for example, by introducing other aromatic rings via Suzuki coupling, it is possible to design and synthesize novel liquid crystalline materials. The presence of the fluorine atom can also be advantageous in tuning the dielectric anisotropy of the resulting liquid crystals.

Functional Dyes: The bromo- and fluoro-substituted phenyl group can serve as a building block in the synthesis of functional dyes. nih.govmdpi.com The electronic properties of the aromatic ring can be modulated by introducing different substituents through the reactions mentioned earlier, allowing for the fine-tuning of the absorption and emission properties of the resulting dye molecules. These dyes could find applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Future Research Directions and Challenges in the Chemistry of Ethyl 3 4 Bromo 2 Fluorophenyl Propanoate

Development of More Sustainable and Greener Synthetic Routes

The chemical industry is increasingly focusing on sustainable practices to minimize environmental impact. For a compound like Ethyl 3-(4-bromo-2-fluorophenyl)propanoate, this translates to developing synthetic pathways that are more atom-economical, use less hazardous reagents, and are more energy-efficient.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a promising green alternative to traditional chemical synthesis. Introducing biocatalytic methods for the synthesis of organofluorine compounds is a significant strategy due to their high efficiency, selectivity, and environmentally friendly nature. researchgate.net Enzymes can operate under mild conditions, often in aqueous media, thereby reducing the need for harsh organic solvents and high temperatures.

Future research could focus on identifying or engineering enzymes, such as ene reductases, for the asymmetric synthesis of precursors to this compound. chemrxiv.org For instance, the reduction of an α-fluoroenoate precursor could yield an enantioenriched α-fluoroester, providing a chiral handle for further transformations. chemrxiv.org The challenge lies in finding enzymes that can tolerate the specific substitution pattern of the aromatic ring and the presence of the bromine and fluorine atoms. The use of multi-enzyme systems in a cascade fashion could also be explored to construct the molecule from simpler, more readily available starting materials. nih.govresearchgate.net This approach could significantly reduce the number of synthetic steps and associated waste.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, presents numerous advantages for the synthesis of pharmaceutical intermediates. nih.govmdpi.comaurigeneservices.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. aurigeneservices.comchemicalindustryjournal.co.uk

The application of flow chemistry to the synthesis of this compound could enable the safe use of hazardous reagents and the in-situ generation and consumption of unstable intermediates. nih.gov For example, fluorination reactions, which can be hazardous on a large scale in batch processes, can be handled more safely in flow reactors. nih.gov Furthermore, the enhanced heat and mass transfer in microreactors can lead to faster reaction rates and cleaner reaction profiles. chemicalindustryjournal.co.uk Future research will likely focus on developing multi-step continuous flow processes for the synthesis of this compound, potentially integrating purification steps for a fully automated and streamlined production. mdpi.comacs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is crucial for improving the synthesis of this compound. Research in this area is expected to focus on catalysts that offer higher selectivity, operate under milder conditions, and have a broader substrate scope. For instance, advancements in transition-metal catalysis could lead to more efficient cross-coupling reactions for the introduction of the bromo and fluoro substituents onto the phenyl ring.

Furthermore, the development of asymmetric catalysts could enable the enantioselective synthesis of chiral derivatives of this compound, which is of significant interest in the pharmaceutical industry. Organocatalysis, which uses small organic molecules as catalysts, also presents a promising avenue for developing metal-free and environmentally benign synthetic methods.

Advanced Mechanistic Insights through in situ Spectroscopic Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing synthetic processes. In situ spectroscopic techniques, such as FTIR and Raman spectroscopy, allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. nih.govrsc.orgrsc.orgmt.comacs.org

Applying these techniques to the synthesis of this compound would enable researchers to identify reaction intermediates, understand the role of catalysts, and pinpoint the causes of side reactions. nih.govrsc.orgrsc.org This information is invaluable for optimizing reaction conditions to maximize yield and purity. For example, monitoring the progress of a reaction can help in determining the optimal reaction time, preventing the formation of degradation products. mt.com The complexity of electrochemical cells provides additional challenges to such in-situ methodology, but recent developments have shown the feasibility of coupling electrochemical reactors with spectroscopic monitoring. nih.govrsc.orgrsc.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with specific properties. In the context of this compound, computational methods can be used to design novel derivatives with tailored reactivity for specific applications. For example, by modifying the substituents on the phenyl ring, it may be possible to fine-tune the electronic properties of the molecule, thereby influencing its reactivity in subsequent transformations.

Molecular docking studies, for instance, can be used to rationalize the selectivity and substrate scope of enzymes for the biocatalytic synthesis of related compounds, which can guide the design of more efficient biocatalysts. chemrxiv.org Quantum mechanical calculations can be employed to predict the reaction pathways and activation energies for different synthetic routes, aiding in the selection of the most promising synthetic strategies.

Integration into Automated Synthesis Platforms

The future of chemical synthesis is moving towards greater automation. sigmaaldrich.commerckmillipore.commit.eduwikipedia.org Automated synthesis platforms can perform multi-step syntheses with high precision and reproducibility, freeing up chemists to focus on more creative tasks. mit.edunih.gov Integrating the synthesis of this compound into such platforms would allow for the rapid optimization of reaction conditions and the efficient production of a library of derivatives for screening in drug discovery or materials science applications. nih.gov

These platforms typically consist of modular hardware for performing various chemical operations, such as liquid handling, heating, cooling, and purification, all controlled by sophisticated software. wikipedia.orgnih.gov The use of pre-filled reagent cartridges can further streamline the synthetic process. sigmaaldrich.commerckmillipore.com The development of automated systems that can handle a wide range of chemical transformations, including those required for the synthesis of complex molecules like this compound, is a key area of future research. sigmaaldrich.commerckmillipore.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.